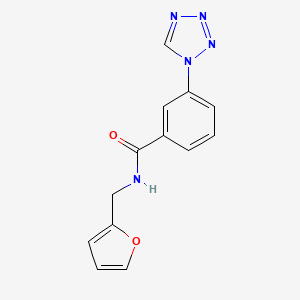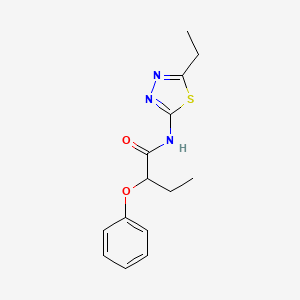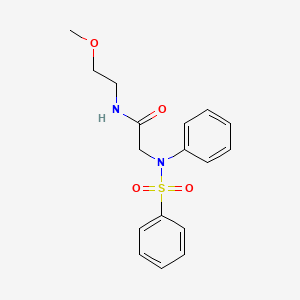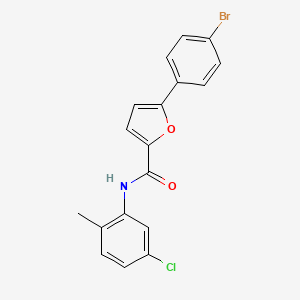![molecular formula C21H20N2O4S B4931697 N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4931697.png)
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1 GTPase, a member of the Rho family of small GTPases that plays a crucial role in the regulation of cell migration, proliferation, and survival. The aim of
作用机制
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective inhibitor of the RAC1 GTPase, which plays a crucial role in the regulation of cell migration, proliferation, and survival. RAC1 is activated by various extracellular stimuli, such as growth factors and cytokines, and regulates downstream signaling pathways that control cytoskeletal dynamics, cell adhesion, and gene expression. N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1 activation by binding to the switch II region of RAC1, which is critical for the interaction with downstream effectors.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits RAC1-mediated invasion and migration by disrupting the formation of invadopodia, which are actin-rich protrusions that facilitate cell motility and invasion. In cardiovascular cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide improves cardiac function and reduces inflammation by inhibiting RAC1-mediated activation of NADPH oxidase and NF-κB signaling pathways. In neuronal cells, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide protects against oxidative stress and improves cognitive function by inhibiting RAC1-mediated activation of JNK and p38 MAPK signaling pathways.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high selectivity and potency for RAC1 inhibition, its ability to penetrate cell membranes and blood-brain barrier, and its compatibility with various experimental techniques, such as cell culture, animal models, and biochemical assays. However, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide also has some limitations, including its potential off-target effects on other small GTPases and its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
未来方向
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has shown promising results in preclinical studies for various diseases, but further research is needed to fully understand its therapeutic potential and safety profile. Some future directions for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide research include:
1. Clinical trials to evaluate the efficacy and safety of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide in human patients with cancer, cardiovascular diseases, and neurological disorders.
2. Development of more potent and selective RAC1 inhibitors based on the structure-activity relationship of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
3. Investigation of the molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide on RAC1-mediated signaling pathways and downstream effectors.
4. Exploration of the potential synergistic effects of N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide with other small molecule inhibitors or chemotherapeutic agents.
5. Development of novel delivery systems for N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide to improve its bioavailability and pharmacokinetics.
In conclusion, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for various diseases. Its selective inhibition of RAC1-mediated signaling pathways makes it a potential therapeutic target for cancer, cardiovascular diseases, and neurological disorders. Further research is needed to fully understand its therapeutic potential and safety profile.
合成方法
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide was first synthesized by researchers at the University of California, San Francisco, using a multistep synthesis method. The synthesis involved the reaction of 4-ethoxyaniline with 2-nitrobenzenesulfonyl chloride to form the corresponding sulfonamide intermediate, which was then reduced to the amine using palladium on carbon catalyst. The amine was then reacted with 4-chloro-2-fluorobenzoyl chloride to form N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide.
科学研究应用
N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to inhibit the growth and invasion of cancer cells by targeting RAC1-mediated signaling pathways. In cardiovascular diseases, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to improve cardiac function and reduce inflammation by inhibiting RAC1 activation. In neurological disorders, N-(4-ethoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been shown to protect neurons from oxidative stress and improve cognitive function by inhibiting RAC1-mediated signaling.
属性
IUPAC Name |
2-(benzenesulfonamido)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-2-27-17-14-12-16(13-15-17)22-21(24)19-10-6-7-11-20(19)23-28(25,26)18-8-4-3-5-9-18/h3-15,23H,2H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDSNKOLDJFFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4931625.png)
![8,10-dibromo-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4931626.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}cyclobutanecarboxamide](/img/structure/B4931633.png)
![1-(5-cyclopropyl-1H-pyrazol-3-yl)-N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B4931649.png)

![11-(2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4931670.png)

![5-{[(2-fluorophenyl)amino]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4931684.png)
![1-isopropyl-3-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B4931689.png)



![N,N'-{sulfonylbis[(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)-4,1-phenylene]}diacetamide](/img/structure/B4931707.png)